

29Si NMR Chemical Shift Analysis: A Comparative Guide for Phenyl-Substituted Silanes

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Compound of Interest

Compound Name: *Dimethyl-phenyl-silane*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 29Si Nuclear Magnetic Resonance (NMR) chemical shift for **dimethyl-phenyl-silane** and related organosilanes. The data presented is intended to serve as a valuable resource for the identification, characterization, and quality control of silicon-containing compounds in research and development settings.

Data Summary

The following table summarizes the 29Si NMR chemical shifts for **dimethyl-phenyl-silane** and a selection of structurally analogous compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Compound Name	Structure	²⁹ Si Chemical Shift (δ, ppm)	Solvent
Dimethyl-phenyl-silane	$C_6H_5SiH(CH_3)_2$	-17.2	$CDCl_3$
Trimethyl-phenyl-silane	$C_6H_5Si(CH_3)_3$	-4.4	$CDCl_3$
Diphenyl-methyl-silane	$(C_6H_5)_2SiH(CH_3)$	-21.5	$CDCl_3$
Triphenyl-silane	$(C_6H_5)_3SiH$	-27.6	$CDCl_3$
(4-Bromophenyl)dimethyl (phenyl)silane	$(4-BrC_6H_4)(C_6H_5)Si(CH_3)_2$	-7.49	$CDCl_3$ [1]
tert-Butyl 4-(dimethyl(phenyl)silyl) benzoate	$(tBuO_2C)C_6H_4Si(CH_3)_2(C_6H_5)$	-7.59	$CDCl_3$ [1]

Experimental Protocols

The ²⁹Si NMR spectra referenced in this guide were obtained using standard high-resolution NMR spectroscopic techniques. While specific instrument parameters may vary, the following provides a generalized experimental protocol for acquiring ²⁹Si NMR data for organosilanes.

Sample Preparation:

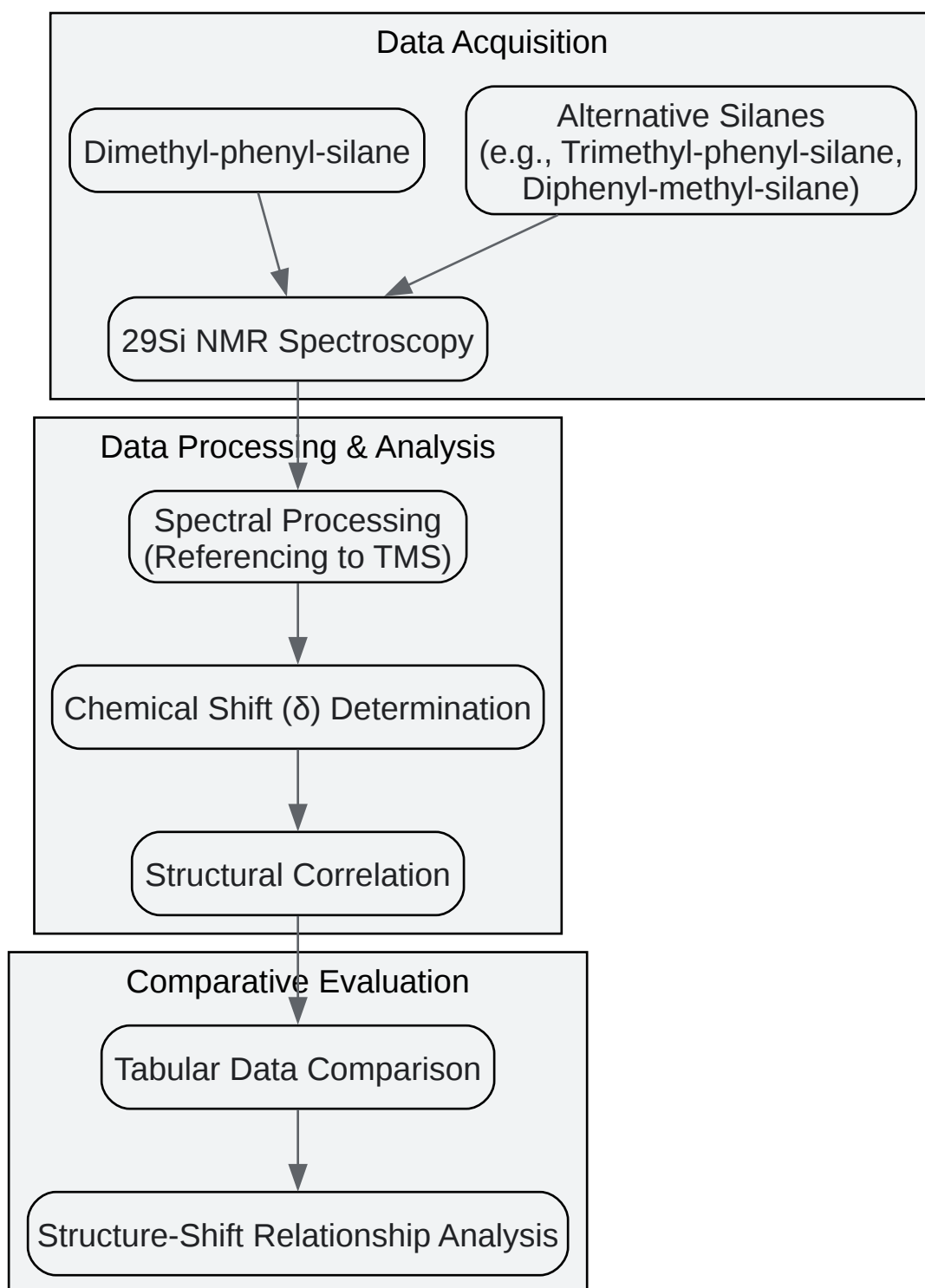
- Approximately 20-50 mg of the silane analyte is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for precise chemical shift referencing (δ = 0.0 ppm).
- The solution is transferred to a standard 5 mm NMR tube.

NMR Spectroscopy:

- **Spectrometer:** A high-field NMR spectrometer operating at a frequency of 79.49 MHz or higher for ^{29}Si is typically used.
- **Pulse Sequence:** A standard single-pulse experiment with proton decoupling is commonly employed. For enhanced sensitivity, polarization transfer techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be utilized.
- **Acquisition Parameters:**
 - **Spectral Width:** A spectral width of approximately 200 ppm, centered around -50 ppm, is generally sufficient to cover the chemical shift range of most organosilanes.
 - **Relaxation Delay (d1):** A relaxation delay of 10-30 seconds is often necessary due to the long spin-lattice relaxation times (T_1) of the ^{29}Si nucleus.
 - **Number of Scans:** A sufficient number of scans (typically several hundred to thousands) are averaged to achieve an adequate signal-to-noise ratio, owing to the low natural abundance (4.7%) and low gyromagnetic ratio of the ^{29}Si isotope.
- **Data Processing:** The acquired free induction decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed to yield the frequency-domain NMR spectrum. Phase and baseline corrections are applied as needed.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the ^{29}Si NMR data of different phenyl-substituted silanes.

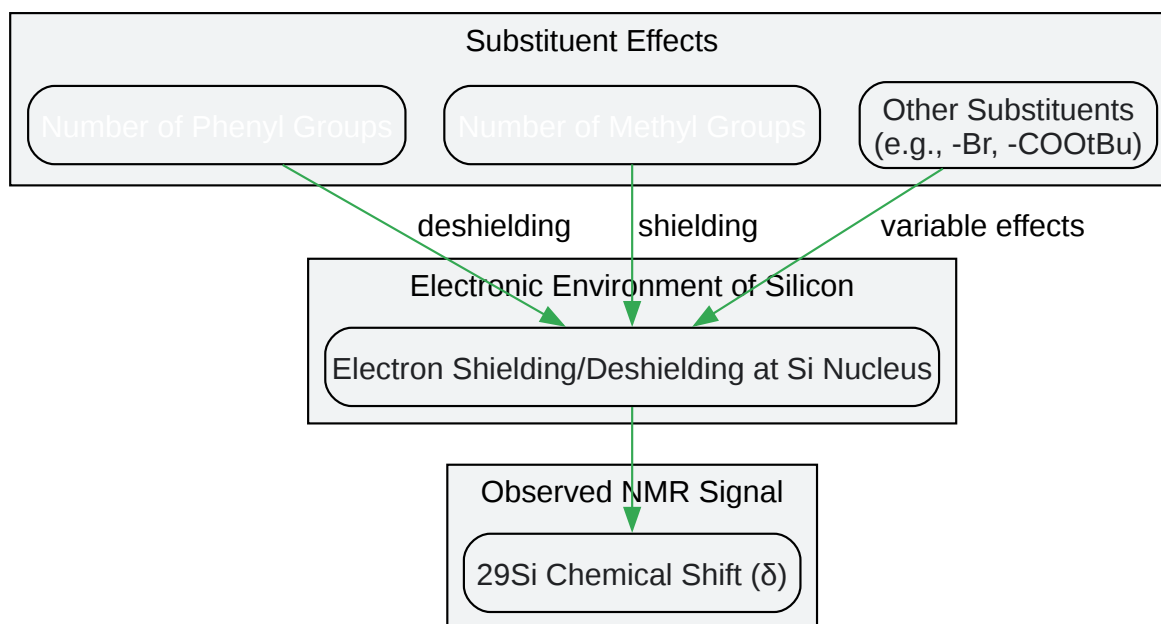


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Caption: Workflow for ^{29}Si NMR Data Comparison of Phenyl-Substituted Silanes.

Signaling Pathway of Structural Influence on ^{29}Si Chemical Shift

The electronic environment around the silicon atom, dictated by its substituents, directly influences the ^{29}Si chemical shift. The following diagram illustrates the key factors affecting the observed chemical shift in phenyl-substituted silanes.



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References

- 1. rsc.org [rsc.org]

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